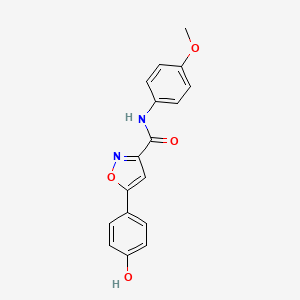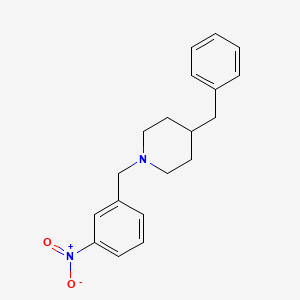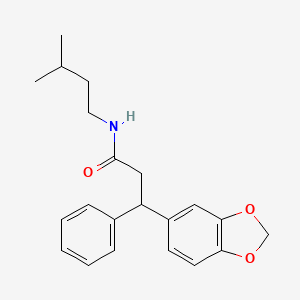
5-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-3-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-3-isoxazolecarboxamide, also known as MLN4924, is a small molecule inhibitor that selectively targets NEDD8-activating enzyme (NAE) and prevents the activation of the NEDD8 conjugation pathway. MLN4924 has been shown to have antitumor activity in various preclinical models and is currently being investigated as a potential cancer therapy.
Wirkmechanismus
5-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-3-isoxazolecarboxamide selectively inhibits NAE, which is responsible for the activation of the NEDD8 conjugation pathway. This pathway is involved in the regulation of various cellular processes, including cell cycle progression, DNA damage response, and protein degradation. Inhibition of NAE by 5-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-3-isoxazolecarboxamide leads to the accumulation of NEDD8-conjugated proteins, which results in the activation of the cullin-RING ubiquitin ligases (CRLs) and subsequent degradation of target proteins.
Biochemical and Physiological Effects:
5-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-3-isoxazolecarboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis and tumor growth in xenograft models. 5-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-3-isoxazolecarboxamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy. 5-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-3-isoxazolecarboxamide has also been shown to have anti-inflammatory effects in preclinical models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-3-isoxazolecarboxamide has several advantages as a tool compound for studying the NEDD8 conjugation pathway. It is highly selective for NAE and does not inhibit other enzymes involved in protein degradation pathways. 5-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-3-isoxazolecarboxamide has been shown to be effective in various preclinical models of cancer and has a favorable safety profile. However, 5-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-3-isoxazolecarboxamide has limitations in terms of its pharmacokinetic properties, which may limit its use in vivo.
Zukünftige Richtungen
For research on 5-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-3-isoxazolecarboxamide include optimizing its pharmacokinetic properties, identifying biomarkers of response, and investigating its potential in combination with other cancer therapies. 5-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-3-isoxazolecarboxamide may also have potential applications in other disease areas, such as inflammation and neurodegenerative disorders.
Synthesemethoden
5-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-3-isoxazolecarboxamide is synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-hydroxybenzaldehyde with 4-methoxyphenylacetic acid to form a chalcone intermediate, which is then cyclized with isoxazolecarboxylic acid to form the final product.
Wissenschaftliche Forschungsanwendungen
5-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-3-isoxazolecarboxamide has been extensively studied in preclinical models of cancer and has shown promising antitumor activity. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in xenograft models. 5-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-3-isoxazolecarboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
5-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-22-14-8-4-12(5-9-14)18-17(21)15-10-16(23-19-15)11-2-6-13(20)7-3-11/h2-10,20H,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPHXOAUMAXTMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Hydroxyphenyl)-N-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B5974246.png)

![4-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-4-oxobutanamide](/img/structure/B5974263.png)
![5-{[(4-fluorobenzyl)amino]methylene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5974266.png)
![2-[4-(2,6-difluorobenzyl)-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol](/img/structure/B5974277.png)
![5-[3-(trifluoromethyl)phenyl]-2-furaldehyde [5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5974285.png)
![ethyl 1-[(1,3-benzodioxol-5-ylamino)carbonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B5974286.png)


![N-(tert-butoxycarbonyl)-N-[1-(4-hydroxyphenyl)ethyl]phenylalaninamide](/img/structure/B5974325.png)

![1-[cyclohexyl(methyl)amino]-3-[2-({[3-(methylthio)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B5974336.png)
![(4-phenoxyphenyl){1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanone](/img/structure/B5974344.png)